molecular formula C19H14N4O B5862841 N-2-naphthyl-N'-6-quinoxalinylurea

N-2-naphthyl-N'-6-quinoxalinylurea

Cat. No. B5862841
M. Wt: 314.3 g/mol
InChI Key: DZZKZFKYHJTGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-naphthyl-N'-6-quinoxalinylurea, commonly known as NQO, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various applications, including its use in cancer treatment, as well as in the study of cellular mechanisms and physiological effects.

Mechanism of Action

The mechanism of action of NQO is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. NQO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NQO has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation. NQO has also been found to induce oxidative stress in cancer cells, leading to apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NQO in lab experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. NQO has also been extensively studied, making it a reliable candidate for research. However, one limitation of using NQO is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving NQO. One area of interest is the development of NQO-based combination therapies for cancer treatment. Another area of research could focus on the use of NQO as a tool for studying cellular mechanisms and physiological effects. Additionally, further studies could investigate the potential use of NQO in other areas, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, N-2-naphthyl-N'-6-quinoxalinylurea is a promising compound that has shown potential in various scientific research applications. Its well-established synthesis method, extensive research, and potential for future directions make it an important candidate for further investigation.

Synthesis Methods

The synthesis of NQO involves the reaction of 2-naphthylamine and 6-chloroquinoxaline in the presence of a base such as sodium hydroxide. The resulting compound is then treated with urea to form NQO. This synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

NQO has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. NQO has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

1-naphthalen-2-yl-3-quinoxalin-6-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(22-15-6-5-13-3-1-2-4-14(13)11-15)23-16-7-8-17-18(12-16)21-10-9-20-17/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZKZFKYHJTGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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